molecular formula C11H9NS B2677541 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile CAS No. 503424-79-1

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile

Cat. No.: B2677541
CAS No.: 503424-79-1
M. Wt: 187.26
InChI Key: XRHHNJVDTJROLI-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile is an organic compound with the molecular formula C11H9NS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile typically involves the reaction of 3-methylbenzothiophene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound with a similar core structure.

    2-Aminobenzothiazole: Another benzothiophene derivative with different functional groups.

    Benzo[b]thiophene-diaryl urea derivatives: Known for their anticancer properties.

Uniqueness

2-(3-Methyl-1-benzothiophen-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-methyl-1-benzothiophen-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHHNJVDTJROLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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